molecular formula C15H20N2O5 B4263972 4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid

4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid

Cat. No.: B4263972
M. Wt: 308.33 g/mol
InChI Key: FRBXDCUVXLOGHO-UHFFFAOYSA-N
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Description

4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid is a chemical compound with the molecular formula C15H20N2O5 It is known for its unique structure, which includes a butoxybenzoyl group and a hydrazino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid typically involves the reaction of 4-butoxybenzoyl chloride with hydrazine hydrate to form the intermediate 4-butoxybenzoyl hydrazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and may be carried out under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzoyl hydrazino derivatives.

Scientific Research Applications

4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxybenzoyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid
  • 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid
  • 4-[2-(4-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid

Uniqueness

4-{2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoic acid is unique due to the presence of the butoxy group, which imparts specific hydrophobic properties and influences its reactivity and biological activity. Compared to similar compounds with hydroxy, methoxy, or ethoxy groups, the butoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(4-butoxybenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-2-3-10-22-12-6-4-11(5-7-12)15(21)17-16-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBXDCUVXLOGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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